molecular formula C19H21N5O3S B2598005 2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 892480-21-6

2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide

Cat. No. B2598005
CAS RN: 892480-21-6
M. Wt: 399.47
InChI Key: XTSJZQRBPGMBPO-UHFFFAOYSA-N
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Description

2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

  • Investigation into Pyrimidine Derivatives Synthesis : Studies have explored the synthesis of pyrimidine derivatives through reactions under specific conditions, showcasing the interest in developing novel compounds with potential biological and chemical applications. For example, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with isocyanates under microwave irradiation in the presence of a solvent resulted in various thieno[2,3-d]pyrimidines, indicating a methodology for creating pyrimidine-based compounds with potential applications in medicinal chemistry and material science (Davoodnia et al., 2009).

Biological and Pharmacological Potential

  • Antimicrobial and Anti-inflammatory Activity : Pyrimidine and thiophene derivatives have been synthesized for their potential antimicrobial and anti-inflammatory activities. These compounds, using various starting materials, have shown good biological activity in preliminary screenings, suggesting their relevance in drug development and the study of new therapeutic agents (Hossan et al., 2012).

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-11(2)15-21-16-14(18(26)24(4)19(27)23(16)3)17(22-15)28-10-13(25)20-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSJZQRBPGMBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)SCC(=O)NC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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